4-Chloro-2,6-difluoro-3-methylphenol

Description

Significance of Halogenated Phenolic Compounds in Contemporary Chemical Research

Halogenated phenolic compounds are a class of molecules that have garnered considerable interest in various fields of chemical research, including medicinal chemistry, materials science, and environmental science. researchgate.netnsf.gov The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a phenol (B47542) backbone can significantly alter the compound's physical, chemical, and biological properties. researchgate.net For instance, halogenation can influence the acidity of the phenolic hydroxyl group, enhance the lipophilicity of the molecule, and introduce specific binding interactions, such as halogen bonding. These modifications can lead to enhanced biological activity, making halogenated phenols valuable scaffolds in drug discovery and for agrochemicals. nsf.gov They are also used as intermediates in the synthesis of more complex molecules and as monomers for specialty polymers. google.com

Structural Context of 4-Chloro-2,6-difluoro-3-methylphenol within Substituted Phenols

Substituted phenols are a broad class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. britannica.com The nature and position of these substituents dictate the compound's properties. Phenols can be classified based on the number of hydroxyl groups (monohydric, dihydric, etc.) and the type and location of other substituents. byjus.com

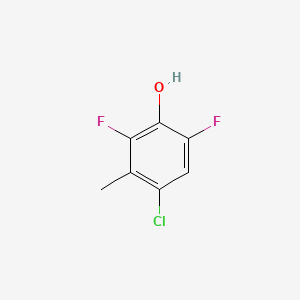

This compound belongs to the category of poly-substituted monohydric phenols. Its structure consists of a phenol core with four substituents on the aromatic ring: a chlorine atom at position 4, two fluorine atoms at positions 2 and 6, and a methyl group at position 3. The numbering of the ring begins at the carbon atom bearing the hydroxyl group. The presence of both chlorine and fluorine atoms makes it a mixed halogenated compound, a feature that can impart unique electronic and steric properties.

Research Gaps and Objectives for this compound Investigations

A significant research gap exists for this compound, as there is a notable absence of dedicated studies on this compound in published scientific literature. Consequently, the objectives for future investigations would need to start at a fundamental level. Primary research objectives would include:

Development of a reliable and efficient synthetic route: Establishing a clear and reproducible method for its preparation is the first critical step.

Comprehensive characterization: This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its fundamental physicochemical properties (melting point, boiling point, solubility, pKa).

Exploration of its chemical reactivity: Investigating how the combination of chloro, difluoro, and methyl substituents influences the reactivity of the phenolic ring and the hydroxyl group.

Preliminary biological screening: Assessing its potential bioactivity, such as antimicrobial, antifungal, or other pharmacological properties, would be a logical step given the known activities of other halogenated phenols.

Due to the lack of available data, it is not possible to provide detailed research findings, interactive data tables with specific properties, or a list of related compound names as originally intended. The information that is available is general to the class of halogenated phenols rather than specific to this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMAUROITSFAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2,6 Difluoro 3 Methylphenol

Strategies for the Preparation of Substituted Phenols

The construction of highly functionalized phenolic compounds relies on a diverse array of synthetic tools. These methods range from classical substitution reactions to modern transition-metal-catalyzed cross-couplings and directed functionalizations, each offering unique advantages in terms of regioselectivity, functional group tolerance, and reaction conditions.

One of the most direct and powerful methods for phenol (B47542) synthesis involves the transition-metal-catalyzed hydroxylation of aryl halides. nih.gov This approach is favored due to the wide availability of aryl halides as starting materials. nih.gov Both palladium and copper-based catalytic systems have been extensively developed for this transformation. nih.gov

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-oxygen (C-O) bonds. proquest.comscirp.org While historically more challenging than analogous C-N and C-C couplings, significant advancements have been made in developing efficient ligands and reaction conditions for the O-arylation of alcohols and water (or hydroxide surrogates). nih.gov The synthesis of phenols via this method typically involves the coupling of an aryl halide or triflate with a hydroxide source. The key to success often lies in the choice of a suitable biaryl phosphine ligand, which facilitates the crucial reductive elimination step from the palladium(II) intermediate. nih.gov An improved protocol for the Pd-catalyzed C–O cross-coupling of secondary alcohols has been developed using a specific biaryl phosphine ligand, which allows the reaction to proceed efficiently with only a small excess of the alcohol. nih.gov

For the synthesis of 4-Chloro-2,6-difluoro-3-methylphenol, a plausible precursor would be 1,4-dichloro-2,6-difluoro-3-methylbenzene or the corresponding aryl triflate. The palladium-catalyzed reaction with a hydroxide salt, such as sodium hydroxide or potassium hydroxide, would then install the hydroxyl group.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | Biaryl Phosphines | NaOt-Bu | Toluene | 110 | nih.gov |

| [Pd-PEPPSI-IPr] | IPr (NHC) | - | - | Room Temp | nih.gov |

| PdCl₂(dppf)CH₂Cl₂ | dppf | - | - | - | scirp.org |

| [(cinnamyl)PdCl]₂ | Biaryl Phosphine | - | - | - | proquest.com |

This table presents representative components for palladium-catalyzed C-O coupling reactions.

Copper-catalyzed hydroxylation of aryl halides provides a more economical alternative to palladium-based systems. nih.govnih.gov These reactions, often referred to as Ullmann-type couplings, have been refined to proceed under milder conditions with a broader substrate scope. nih.gov The process typically involves an aryl halide (iodide, bromide, or activated chloride), a copper catalyst (e.g., CuI, Cu₂O), a ligand, and a hydroxide source in a suitable solvent. nih.govorganic-chemistry.orgrsc.org Ligands such as 8-hydroxyquinolin-N-oxide and 4,7-dihydroxy-1,10-phenanthroline have been found to be highly efficient, enabling the transformation under mild conditions with excellent functional group tolerance. nih.govrsc.org This methodology allows for the direct conversion of aryl halides to the corresponding phenols. nih.gov

A potential synthesis of this compound using this method would involve the reaction of 1,5-dichloro-2,4-difluoro-3-methylbenzene with a hydroxide source like NaOH or tetrabutylammonium hydroxide in the presence of a copper catalyst and an appropriate ligand. nih.govorganic-chemistry.org

| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodides | CuI | 8-Hydroxyquinaldine | (n-Bu)₄NOH·5H₂O | DMSO/H₂O | 100 | 85-98 | organic-chemistry.org |

| Aryl Bromides | CuI | 8-Hydroxyquinaldine | (n-Bu)₄NOH·5H₂O | DMSO/H₂O | 130 | 74-97 | organic-chemistry.org |

| Aryl Chlorides | CuI | 8-Hydroxyquinaldine | (n-Bu)₄NOH·5H₂O | DMSO/H₂O | 130 | 10 | organic-chemistry.org |

| Aryl Iodides | Cu-ZnO-ZrO₂ | None | NaOH | DMSO/H₂O | 110 | up to 95 | nih.gov |

| Aryl Bromides | Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | (n-Bu)₄NOH | Water | - | - | rsc.org |

This table summarizes conditions and yields for the copper-catalyzed hydroxylation of various aryl halides.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wku.edunih.gov The method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation at the adjacent ortho position. nih.govresearchgate.net This generates a stabilized aryllithium intermediate that can be trapped with a wide variety of electrophiles to introduce a new substituent with high regiocontrol. nih.gov The aryl O-carbamate group is one of the most powerful DMGs. nih.gov

The hydroxyl group of a phenol itself can act as a DMG, although it is often protected as a more robust group like a carbamate or methoxymethyl (MOM) ether to enhance its directing ability and prevent O-lithiation. nih.govmcmaster.ca For a polysubstituted target like this compound, a DoM strategy could be envisioned starting from a less substituted precursor. For example, 2,6-difluoro-3-methylphenol could be protected (e.g., as an O-carbamate) and then subjected to directed lithiation followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to install the chlorine atom at the C4 position. The regioselectivity of lithiation can sometimes be influenced by steric factors. ias.ac.in

| Directing Metalation Group (DMG) | Base | Typical Electrophile | Resulting Functional Group | Reference |

| -OCONEt₂ (O-Carbamate) | s-BuLi/TMEDA | Me₃SiCl | -SiMe₃ | uwindsor.ca |

| -OMOM (Methoxymethyl ether) | t-BuLi | I₂ | -I | mcmaster.ca |

| -OH | n-BuLi | CO₂ | -COOH | wku.edu |

| -NMe₂ | n-BuLi | (ICH₂)₂ | -CH₂I | nih.gov |

| -CONEt₂ | s-BuLi/TMEDA | Me₃SiCl | -SiMe₃ | uwindsor.ca |

This table shows examples of common directing metalation groups and their application in DoM reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic substitution on aliphatic carbons, the SNAr mechanism typically requires the aromatic ring to be activated by strongly electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the context of preparing halogenated phenols, an SNAr reaction could involve the displacement of a halide or another suitable leaving group by a hydroxide nucleophile. chemistrysteps.com For a molecule like this compound, a hypothetical SNAr route could start with a precursor like 1,4-dichloro-2,6-difluoro-3-methyl-5-nitrobenzene. The nitro group would activate the ring, allowing for the displacement of the chlorine at the C1 position by hydroxide. However, the inherent substitution pattern of the target molecule lacks strong EWGs, making a classical SNAr approach challenging. Recent advances have utilized transition-metal π-acid catalysts to enable SNAr reactions on electron-neutral and even electron-rich aryl halides, expanding the scope of this transformation. researchgate.netacs.org

Cycloaddition reactions, most notably the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. researchgate.netprinceton.edu When integrated into a cascade sequence, they can rapidly generate molecular complexity from simple precursors. researchgate.net The synthesis of substituted aromatic rings, including phenols, can be achieved through cycloaddition strategies followed by an aromatization step. For example, a substituted diene can react with a substituted dienophile in a [4+2] cycloaddition to form a cyclohexene ring. Subsequent oxidation or elimination can then lead to the formation of the aromatic phenol framework.

While less direct for a relatively simple target like this compound, cascade reactions involving sequential cycloadditions can build highly substituted heterocyclic and carbocyclic ring systems. nih.govmdpi.com An organo-SOMO cascade cycloaddition, for instance, can couple simple aldehydes and olefins to form complex cyclohexyl motifs with high stereocontrol. princeton.edu A theoretical approach to the core of the target molecule might involve the cycloaddition of a difluorinated diene with a chlorinated and methylated dienophile, followed by aromatization, though controlling the regiochemistry would be a significant challenge.

Ammonium Salt-Catalyzed Halogenation of Phenols for Ortho-Selectivity

A significant challenge in phenol synthesis is controlling the regioselectivity of halogenation. Traditional electrophilic halogenation of phenols often yields a mixture of ortho and para isomers, with the para product typically favored. scientificupdate.com However, catalytic methods utilizing ammonium salts have emerged as a powerful tool for directing halogenation to the ortho position. scientificupdate.comacs.org

This strategy employs an ammonium chloride salt as a catalyst for the direct C-H monohalogenation of phenols. acs.orgsci-hub.se The process is noted for its mild reaction conditions and the low catalyst loading required, sometimes as little as 0.01 mol %. acs.orgsci-hub.se A common chlorinating agent used in this reaction is 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). scientificupdate.comacs.org

The mechanism is believed to involve the formation of an N-halo intermediate from the ammonium salt and the halogenating agent. scientificupdate.com The phenolic hydroxyl group plays a crucial directing role, likely through hydrogen-bond interaction with the active catalytic species. sci-hub.se This interaction facilitates the selective delivery of the halogen to the ortho position. The choice of the counteranion on the ammonium salt catalyst is also critical; chloride anions have been shown to provide superior ortho-selectivity compared to bromide or acetate, possibly because the chloride salt is a better hydrogen bond acceptor for interacting with the phenolic proton. scientificupdate.comsci-hub.se This methodology is compatible with a wide array of functional groups, including boronic esters, aldehydes, and ketones. scientificupdate.com

Table 1: Ammonium Salt-Catalyzed Ortho-Chlorination of Phenols

| Catalyst | Halogen Source | Solvent | Selectivity | Reference |

|---|---|---|---|---|

| Ammonium Chloride Salt | DCDMH | Toluene | High ortho-selectivity | scientificupdate.comacs.orgsci-hub.se |

| Bis-thiourea Catalyst | NCS | Not specified | Overcomes innate para-selectivity | scientificupdate.comacs.org |

Oxidative Procedures for Phenol Synthesis from Arenes

The direct oxidation of arenes (aromatic hydrocarbons) to phenols represents a highly efficient synthetic strategy, as it involves the direct conversion of a C-H bond to a C-O bond. semanticscholar.orgnih.gov This approach avoids the need for pre-functionalized substrates, such as aryl halides or boronic acids, which are often required in traditional methods. nih.govmsu.edu

One notable method involves the use of phthaloyl peroxide as the sole reagent. semanticscholar.org This reagent can be prepared from common chemicals and effectively oxidizes a diverse range of arenes. nih.gov The reactions are characterized by high functional group compatibility and are operationally straightforward, with no special requirements for excluding oxygen or water. semanticscholar.orgnih.gov

Transition-metal catalysis offers another powerful avenue for the oxidative synthesis of phenols from arenes. researchgate.net These methods often use a hydroxyl group source, such as trifluoroacetic acid, in the presence of a stoichiometric oxidant. researchgate.net Electrochemical hydroxylation of arenes also provides a direct route to phenolic compounds under environmentally benign conditions. researchgate.net Furthermore, Ir-catalyzed borylation of arenes followed by oxidation of the resulting arylboronic ester presents a two-step, one-pot sequence to afford phenols in good to excellent yields. msu.edu

Table 2: Selected Oxidative Procedures for Phenol Synthesis

| Method | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Phthaloyl Peroxide-Mediated Oxidation | Phthaloyl peroxide | Direct C-H to C-O conversion, high functional group tolerance. | semanticscholar.orgnih.gov |

| Transition-Metal Catalyzed Oxidation | Various (e.g., Pd, Ni, Cu) | Enables use of water or acids as hydroxyl source. | researchgate.netorganic-chemistry.org |

| Ir-Catalyzed Borylation/Oxidation | Ir catalyst, Pinacolborane, OXONE | Two-step, one-pot process from arenes to phenols. | msu.edu |

Advanced Synthetic Transformations Leading to the this compound Core

Achieving the specific substitution pattern of this compound requires advanced synthetic transformations that go beyond the initial formation of the phenol ring. These steps involve the precise introduction of halogen substituents and careful consideration of their directing effects.

Introduction of Specific Halogen Substituents (Chlorine and Fluorine)

The introduction of chlorine and fluorine atoms onto the phenol ring must be carefully orchestrated.

Chlorination: The chlorination of phenols typically occurs via electrophilic aromatic substitution. nih.gov The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. nih.gov To achieve the desired 4-chloro substitution on a 3-methylphenol precursor, the directing effects of both the hydroxyl and methyl groups must be considered. Reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) can be used. Catalyst-controlled regioselective chlorination can also be employed to enhance selectivity for a specific position. acs.org For instance, a phosphine sulfide-derived catalyst can augment the innate para-preference of phenol chlorination. acs.org

Fluorination: Introducing fluorine onto an aromatic ring is more challenging. Direct fluorination is often too reactive and difficult to control. A common strategy is the Sandmeyer-type reaction, where an amino group is converted into a diazonium salt, which is then displaced by fluoride. ncert.nic.in For example, starting with an appropriately substituted aminophenol, the amino group can be converted to a diazonium fluoroborate, which upon heating, decomposes to yield the aryl fluoride. ncert.nic.in This method allows for the regioselective introduction of fluorine. Another approach is the use of electrophilic fluorinating reagents, though these are often expensive and highly reactive.

Functional Group Interconversions for Methyl Phenol Derivatives

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. imperial.ac.uk For methyl phenol derivatives, several FGIs are relevant for elaborating the core structure.

Conversion of the Hydroxyl Group: The phenolic hydroxyl group can be converted to an ether or ester to serve as a protecting group during subsequent reactions, which can then be removed to regenerate the phenol. nih.gov

Modification of the Methyl Group: While the methyl group in the target compound is retained, it could theoretically be a site for further functionalization. For instance, radical bromination could introduce a bromine atom, which could then be substituted by other nucleophiles.

Introduction of Halogens via Diazonium Salts: A powerful FGI for aromatic systems is the conversion of an amino group into a diazonium salt. ncert.nic.in This intermediate is highly versatile and can be replaced by a wide variety of functional groups, including halogens (Cl, F, Br, I), a hydroxyl group, or a nitro group. ncert.nic.in This is a key strategy for introducing fluorine via the Balz-Schiemann reaction (decomposition of a diazonium fluoroborate). ncert.nic.in

Reduction and Oxidation: Reduction reactions can convert carbonyl groups to alcohols or methylene groups, while oxidation can convert alcohols to aldehydes, ketones, or carboxylic acids. imperial.ac.uksolubilityofthings.com For example, a precursor aldehyde on the phenol ring could be reduced to a methyl group.

These interconversions provide the flexibility needed to construct complex molecules by allowing for the strategic manipulation of functional groups throughout the synthetic sequence. imperial.ac.uk

Reaction Mechanisms and Reactivity of 4 Chloro 2,6 Difluoro 3 Methylphenol

Oxidative Reactivity of Substituted Phenols

The oxidative degradation of phenolic compounds is a critical area of study for environmental remediation. The reactivity of phenols is highly dependent on the type and position of substituents on the aromatic ring, which influence the electron density and stability of intermediates.

Reaction Kinetics in Supercritical Water Oxidation

Supercritical water oxidation (SCWO) is a high-temperature, high-pressure process used for the effective destruction of organic waste. umich.edu In this process, water above its critical point (374 °C, 221 bar) acts as a solvent for both organic compounds and oxygen, facilitating rapid oxidation. umich.edu

Research on various monosubstituted phenols reveals that they typically oxidize faster than phenol (B47542) itself. acs.orgproquest.com The reaction kinetics often follow a global power-law rate expression. For instance, the oxidation of 2-chlorophenol (B165306) (2-CP) in supercritical water was described by a rate law that was approximately 0.88 order in 2-CP, 0.41 order in oxygen, and 0.34 order in water, with an activation energy of 11.0 kcal/mol. umich.edupsu.edu The oxidation of phenol is found to be first order in phenol and 0.5 order in oxygen. umich.edu

The general reaction network for substituted phenols in SCWO involves two primary parallel pathways: one leading directly to ring-opening products and eventual mineralization to CO₂, and another involving the formation of dimers (like dichlorophenoxyphenols and dichlorobiphenols in the case of 2-CP) which are subsequently oxidized. umich.eduproquest.compsu.edumdpi.com For 4-Chloro-2,6-difluoro-3-methylphenol, it is expected that SCWO would proceed through similar pathways, leading to the formation of CO₂, HCl, and HF. The reactivity for different isomers of substituted phenols is generally found to be in the order of ortho > para > meta. acs.orgproquest.commdpi.com

Interactive Data Table: Global Kinetic Parameters for Phenol Oxidation in Supercritical Water

| Compound | Order in Phenol | Order in Oxygen | Order in Water | Activation Energy (kcal/mol) |

| Phenol | 1 | 0.5 | 0.7 | 12.4 |

| 2-Chlorophenol | 0.88 | 0.41 | 0.34 | 11.0 |

Data sourced from studies on phenol and 2-chlorophenol oxidation. umich.eduumich.edupsu.edu

Aqueous Hydroxyl Radical (•OH) Oxidation Kinetics and Mechanisms

The hydroxyl radical (•OH) is a powerful, non-selective oxidant used in advanced oxidation processes (AOPs) for water treatment. rsc.org The reaction between •OH and phenolic compounds is extremely rapid, with second-order rate constants typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.comresearchgate.net

The primary mechanism for this reaction involves the electrophilic addition of the •OH radical to the aromatic ring, forming dihydroxycyclohexadienyl radical adducts. acs.orgresearchgate.net An alternative pathway is the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. acs.org

Interactive Data Table: Second-Order Rate Constants for •OH Radical Reactions with Substituted Phenols

| Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| 2-Chlorophenol | 8.2 x 10⁹ |

| 2,4-Dichlorophenol (B122985) | 5.0 x 10⁹ |

| 2,4,6-Trichlorophenol | 4.0 x 10⁹ |

| Pentachlorophenol | 3.5 x 10⁹ |

Data represents a selection of chlorophenols to illustrate the effect of chlorination. doi.org

Ozonation Kinetics and Dependence on Molecular Structure

Ozonation is another effective AOP for treating phenol-contaminated water. researchgate.netacs.org The reaction of ozone with phenolic compounds is very rapid, with second-order rate constants typically ranging from 10⁴ to 10⁷ M⁻¹s⁻¹ at acidic or neutral pH. researchgate.netacs.orgresearchgate.net The reaction rate is highly dependent on pH; as the pH increases, the phenol deprotonates to the more reactive phenoxide ion, causing the rate constant to increase by several orders of magnitude (up to 10⁹ M⁻¹s⁻¹). acs.orgnih.gov

The molecular structure of the substituted phenol plays a crucial role in its reactivity towards ozone. The reaction is an electrophilic attack, meaning that electron-donating groups on the aromatic ring increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.nettandfonline.com This relationship allows for the correlation of reaction rate constants with structural parameters like the Hammett Polar Constant. tandfonline.com For this compound, the presence of three electron-withdrawing halogens would be expected to decrease its reactivity towards ozone compared to phenol, although this effect is partially offset by the activating methyl group.

Substituent Effects on Phenolic Reactivity

Electronic Influences of Halogen and Alkyl Groups on Reaction Rates

The reactivity of the this compound molecule is determined by the combined electronic effects of its substituents. Substituents influence the rate of reaction by either donating or withdrawing electron density from the aromatic ring. lumenlearning.com

Alkyl Groups (-CH₃): The methyl group is an electron-donating group. researchgate.net It activates the aromatic ring towards electrophilic attack through inductive effects and hyperconjugation, thereby increasing the rate of reactions like •OH oxidation and ozonation. mdpi.comlumenlearning.com

Quantitative Structure-Reactivity Relationship (QSRR) Development and Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in predicting the chemical reactivity of compounds based on their molecular structure. For substituted phenols like this compound, QSRR models are developed by correlating their reaction rates or equilibrium constants with various molecular descriptors. These descriptors quantify the electronic, steric, and hydrophobic properties of the substituents on the phenol ring.

The development of a QSRR model for a series of substituted phenols, including this compound, would involve the calculation of quantum chemical parameters and other molecular descriptors. cqvip.com These descriptors serve as the independent variables in a regression analysis to predict a specific reactivity parameter, such as the acid dissociation constant (pKa) or the rate constant for a particular reaction.

Key molecular descriptors for this compound would include:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of the substituents. Examples include Hammett constants (σ), dipole moment, and atomic charges. The chloro and fluoro groups are electron-withdrawing, while the methyl group is electron-donating.

Steric Descriptors: These account for the size and shape of the substituents, which can influence the accessibility of the reaction center. Molar refractivity and Taft steric parameters are common examples. The ortho-difluoro and meta-methyl groups will exert significant steric hindrance around the hydroxyl group.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its size, shape, and degree of branching.

A hypothetical QSRR model could be expressed by a multiple linear regression equation of the form:

log(k) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'k' is the rate constant of a reaction, and 'a', 'b', and 'c' are the regression coefficients for the respective molecular descriptors. The validity and predictive power of such a model are assessed through statistical metrics like the correlation coefficient (R²) and cross-validation techniques. cqvip.com

Table 1: Hypothetical Molecular Descriptors for QSRR Analysis of this compound

| Descriptor Type | Descriptor Example | Value (Illustrative) | Influence on Reactivity |

| Electronic | Hammett Constant (Σσ) | +0.83 | Increases acidity and reactivity towards nucleophiles. |

| Steric | Molar Refractivity | 40.5 cm³/mol | Can hinder the approach of reactants to the phenolic oxygen or the aromatic ring. |

| Topological | Wiener Index | 358 | Relates to the overall molecular size and branching. |

Hammett Plots and Correlation with Reaction Mechanisms

The Hammett equation is a fundamental tool in physical organic chemistry for investigating the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative measure of how reaction rates and equilibria are influenced by meta- and para-substituents. The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects. viu.ca

A Hammett plot is a graph of log(k/k₀) versus σ. A linear relationship in a Hammett plot suggests that the reaction mechanism is consistent across the series of substituted compounds studied. scribd.com The sign and magnitude of the reaction constant, ρ, provide valuable insights into the reaction mechanism:

Positive ρ value: The reaction is accelerated by electron-withdrawing groups (positive σ values). This indicates the buildup of negative charge in the transition state. An example is the ionization of phenols, which has a ρ value of +2.008 in water. wikipedia.org

Negative ρ value: The reaction is favored by electron-donating groups (negative σ values). This implies the development of positive charge in the transition state.

Table 2: Hammett Substituent Constants (σ)

| Substituent | Position | σ Value |

| -Cl | para | +0.23 |

| -F | ortho | +0.06 |

| -CH₃ | meta | -0.07 |

The cumulative electronic effect of these substituents would make the phenolic proton of this compound more acidic than that of phenol itself. In a reaction involving the phenoxide ion, the rate would be highly dependent on the nature of the reaction as indicated by the ρ value.

Electrophilic and Nucleophilic Aromatic Reactions of this compound

The reactivity of the aromatic ring in this compound towards substitution is governed by the directing and activating/deactivating effects of its substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The substituents on the ring determine the rate and regioselectivity of the reaction.

-OH (Hydroxyl) group: A strongly activating, ortho-, para-directing group.

-CH₃ (Methyl) group: A weakly activating, ortho-, para-directing group.

-F (Fluoro) and -Cl (Chloro) groups: These are deactivating yet ortho-, para-directing groups.

The hydroxyl group is the most powerful activating group and will largely control the position of electrophilic attack. However, both ortho-positions to the hydroxyl group are already substituted with fluorine atoms. Therefore, the para-position relative to the hydroxyl group is the most likely site for electrophilic substitution. However, this position is occupied by a chlorine atom. The remaining open position on the ring is ortho to the chloro group and meta to the hydroxyl group. Given the strong directing effect of the hydroxyl group and the deactivating nature of the halogens, electrophilic substitution on this compound is expected to be sluggish and may require harsh reaction conditions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups at the ortho- and/or para-positions to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The presence of a chloro and two fluoro substituents on the ring of this compound could potentially make it a substrate for SNAr reactions. The fluorine atoms, being highly electronegative, can activate the ring towards nucleophilic attack. The chlorine atom, being a good leaving group, could be displaced by a strong nucleophile under appropriate conditions. The reaction would be further facilitated if the hydroxyl group is deprotonated to form a phenoxide, which would further activate the ring towards nucleophilic attack.

Spectroscopic Characterization Methodologies for 4 Chloro 2,6 Difluoro 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Chloro-2,6-difluoro-3-methylphenol, several types of NMR experiments would be essential.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy would provide information about the number of different types of hydrogen atoms and their neighboring environments. The expected spectrum of this compound would show distinct signals for the aromatic proton, the methyl protons, and the hydroxyl proton. The chemical shift (δ) of the aromatic proton would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The methyl group would likely appear as a singlet, and its chemical shift would provide insight into the electronic environment of the benzene (B151609) ring. The hydroxyl proton signal would be a broad singlet, and its position could vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. The spectrum would be expected to show distinct peaks for the methyl carbon and the seven carbons of the phenol (B47542) ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (chloro, fluoro, methyl, and hydroxyl groups). The carbon atoms directly bonded to the fluorine atoms would exhibit characteristic splitting patterns due to carbon-fluorine coupling.

Fluorine NMR Considerations

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that would be critical for characterizing this difluorinated compound. It would provide direct evidence for the presence of fluorine atoms and information about their electronic environment. A key feature would be the observation of fluorine-fluorine and fluorine-proton coupling, which would help to confirm the substitution pattern on the aromatic ring. The chemical shifts of the two fluorine atoms would be indicative of their positions relative to the other functional groups.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching. Additionally, specific vibrations corresponding to the C-Cl and C-F bonds would be present in the fingerprint region of the spectra. The complementary nature of FT-IR and Raman spectroscopy would be valuable in assigning these vibrational modes comprehensively.

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for separating the compound from any impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods used. For HPLC analysis, a suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection could be achieved using a UV detector, as the phenolic ring is a chromophore. For GC analysis, the compound might require derivatization to increase its volatility. A nonpolar or medium-polarity capillary column would be used for separation, and detection could be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of phenolic compounds. For halogenated phenols like this compound, reverse-phase HPLC is commonly employed. nih.gov Method development focuses on optimizing parameters such as the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.

A rapid and simple HPLC method was successfully developed for the determination of the structurally similar compound, 4-chloro-3-methylphenol (B1668792) (CMP). benthamopenarchives.comresearchgate.netresearchgate.net This method utilized water as the extraction solvent and employed 2-methyl-4,6-dinitrophenol as an internal standard. benthamopenarchives.comresearchgate.netresearchgate.net The analysis achieved a retention time of 5.56 minutes for CMP and 6.67 minutes for the internal standard. researchgate.net The developed method demonstrated excellent linearity over a concentration range of 62.5 to 2,500 ng·mL⁻¹, with correlation coefficients of 0.999. benthamopenarchives.comresearchgate.net The limit of quantification (LOQ) was established at 62.5 ng·mL⁻¹, and the limit of detection (LOD) was approximately 20 ng·mL⁻¹. benthamopenarchives.comresearchgate.netresearchgate.net Such a method provides a strong foundation for developing a validated analytical procedure for this compound.

Separation is typically performed on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution, which may be acidified with formic acid to improve peak shape. acs.orgalsenvironmental.co.uk Detection can be accomplished using a UV-Vis detector, as phenols exhibit strong absorbance in the ultraviolet region, or an electrochemical detector for enhanced sensitivity. nih.govalsenvironmental.co.ukscirp.org

| Parameter | Condition/Value | Reference |

|---|---|---|

| Target Analyte Example | 4-chloro-3-methylphenol (CMP) | benthamopenarchives.comresearchgate.netresearchgate.net |

| Column Type | Reversed-Phase C18 | nih.gov |

| Internal Standard (IS) | 2-methyl-4,6-dinitrophenol | benthamopenarchives.comresearchgate.netresearchgate.net |

| Retention Time (CMP) | 5.56 min | researchgate.net |

| Retention Time (IS) | 6.67 min | researchgate.net |

| Linear Range | 62.5 - 2,500 ng·mL⁻¹ | benthamopenarchives.comresearchgate.net |

| Limit of Quantification (LOQ) | 62.5 ng·mL⁻¹ | benthamopenarchives.comresearchgate.netresearchgate.net |

| Limit of Detection (LOD) | 20 ng·mL⁻¹ | benthamopenarchives.comresearchgate.netresearchgate.net |

Gas Chromatography (GC) Techniques for Halogenated Phenols

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated phenols. asianpubs.orgresearchgate.net Its high resolving power and sensitivity make it ideal for separating complex mixtures and identifying individual components. asianpubs.org U.S. EPA methods, such as Method 8041A, provide standardized procedures for the analysis of phenols in various matrices using open-tubular, capillary-column gas chromatography. nemi.govepa.gov

For the analysis of halogenated phenols, a low-polarity silarylene phase column, comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, has demonstrated excellent performance. thermofisher.com The typical GC setup involves a splitless injection mode to enhance sensitivity for trace analysis. thermofisher.com The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the separation of compounds with different boiling points. thermofisher.comgcms.cz

Detection can be achieved using a Flame Ionization Detector (FID), an Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for positive identification. epa.govthermofisher.com In some cases, derivatization of the phenol's hydroxyl group is performed prior to GC analysis to improve volatility and chromatographic behavior. nemi.govepa.gov Reagents like diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) can be used to form methylated phenols or pentafluorobenzyl ethers, respectively. epa.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Technique | Gas Chromatography / Mass Spectrometry (GC/MS) | asianpubs.orgthermofisher.com |

| Column Example | TraceGOLD TG-5SilMS (or similar 5% Phenyl phase) | thermofisher.com |

| Injector | 275 °C, Splitless (1 min) | thermofisher.com |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) | thermofisher.com |

| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (hold 10 min) | thermofisher.com |

| Detector | Mass Spectrometer (MS), FID, or ECD | epa.govthermofisher.com |

| Derivatization | Optional (e.g., with diazomethane or PFBBr) | epa.gov |

X-ray Crystallography in Determining Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding, which govern the crystal packing. iucr.org

While the specific crystal structure of this compound is not publicly available, analysis of structurally related halogenated phenols provides insight into the data that can be obtained. For instance, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined to belong to the monoclinic space group P2₁/c. researchgate.net Similarly, studies on dihalogenated phenols reveal how different halogen atoms influence crystal packing through various interactions, including O—H⋯O hydrogen bonds and type I or type II halogen⋯halogen contacts. iucr.org The analysis of these structures allows for a detailed understanding of the supramolecular architecture in the solid state.

The data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is crucial for understanding the solid-state properties of the compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol | Monoclinic | P2₁/c | a = 11.5241 Å, b = 8.733 Å, c = 13.649 Å, β = 100.86° | researchgate.net |

| 4-Chloro-2-[(2,6-diisopropylphenyl)iminomethyl]phenol | Triclinic | P1 | a = 11.276 Å, b = 11.776 Å, c = 14.189 Å, α = 73.01°, β = 88.42°, γ = 85.57° | researchgate.net |

| 3,4-Dichlorophenol | Tetragonal | I4₁/a | a = 21.685 Å, b = 21.685 Å, c = 3.7926 Å | iucr.org |

Theoretical and Computational Studies of 4 Chloro 2,6 Difluoro 3 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is a robust method for calculating the properties of molecules like substituted phenols. DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately predict molecular geometries and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For 4-Chloro-2,6-difluoro-3-methylphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

The presence of the hydroxyl (-OH) and methyl (-CH3) groups introduces conformational flexibility, primarily concerning the orientation of the hydroxyl hydrogen and the hydrogens of the methyl group. Conformational analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule at low temperatures. The substituents (Cl, F, CH3) on the benzene (B151609) ring would influence the orientation of the hydroxyl group due to steric and electronic effects, such as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine atom.

Illustrative Data Table: Predicted Geometrical Parameters for this compound The following table is a representative example of the kind of data a DFT geometry optimization would yield. Specific values for this molecule require a dedicated computational study.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-O | ~1.36 Å |

| O-H | ~0.96 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.35 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles | C-O-H | ~109° |

| C-C-Cl | ~120° | |

| C-C-F | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, characterizing it as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine and chlorine atoms would be expected to lower the energy of the HOMO, while the electron-donating methyl and hydroxyl groups would raise it. The distribution of these orbitals across the molecule would show that the HOMO is likely concentrated on the electron-rich aromatic ring and the oxygen atom, while the LUMO may be distributed more across the ring and the electronegative halogen substituents.

Illustrative Data Table: Frontier Orbital Energies This table illustrates the typical output for a HOMO-LUMO analysis. The values are hypothetical.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a significant negative potential (red) around the phenolic oxygen atom and the highly electronegative fluorine atoms. These areas represent the likely sites for interaction with electrophiles or for hydrogen bonding. A region of high positive potential (blue) would be expected around the hydroxyl hydrogen, making it the primary site for nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation (stabilizing interactions from electron delocalization), and intramolecular interactions by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structures.

An NBO analysis of this compound would quantify the delocalization of the lone pair electrons from the oxygen and halogen atoms into the aromatic ring's antibonding orbitals. This analysis would reveal the nature and magnitude of intramolecular charge transfer, explaining the electronic effects of the various substituents on the phenol (B47542) ring's stability and reactivity.

Quantum Chemical Descriptors and Their Application in Predicting Molecular Properties

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of molecular behavior.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of an atom's or group's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings, calculated as χ² / (2η).

These descriptors for this compound would provide a quantitative basis for comparing its reactivity to other phenolic compounds.

Illustrative Data Table: Calculated Quantum Chemical Descriptors This table shows representative quantum chemical descriptors derived from hypothetical HOMO/LUMO energies.

| Descriptor | Definition | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.80 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Electronic and Steric Parameters

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular descriptors. These models are built by finding a statistical correlation between a set of calculated descriptors (electronic and steric) and an experimentally measured reactivity parameter (e.g., reaction rate constant).

For this compound, a QSRR model could be developed to predict its behavior in a specific class of reactions, such as oxidation or electrophilic substitution. The electronic parameters would be derived from the DFT calculations described above (e.g., HOMO/LUMO energies, atomic charges, electrophilicity index). Steric parameters, which describe the size and shape of the molecule, would also be calculated from the optimized geometry. By correlating these parameters with known reactivity data from a series of related halophenols, a predictive model could be constructed. Such a model would be a valuable tool for estimating the reactivity of this compound without the need for direct experimentation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the structure, properties, and behavior of molecules at an atomic level. For a compound like this compound, these techniques can provide valuable insights into its conformational preferences, intermolecular interactions, and dynamic behavior in different environments.

Molecular Modeling Approaches for Halogenated Phenols

The initial step in molecular modeling involves the construction of a three-dimensional model of the molecule. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), which can accurately predict the electronic structure and geometry of the molecule. For halogenated phenols, particular attention is given to the influence of the halogen substituents on the aromatic ring's electronic properties and the orientation of the hydroxyl and methyl groups.

Computational studies on related halogenated oxindoles have demonstrated that the substitution of hydrogen with fluorine significantly alters the molecule's electronic potential map due to fluorine's high electronegativity. mdpi.com This electron-withdrawing effect is a key consideration in modeling this compound.

Molecular Dynamics Simulations in Context

Once a reliable molecular model is established, molecular dynamics (MD) simulations can be performed to study the molecule's behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change.

For a compound like this compound, MD simulations could be used to:

Analyze Conformational Dynamics: To understand how the molecule flexes and changes shape in different solvents.

Study Intermolecular Interactions: To investigate how the molecule interacts with other molecules, such as water, lipids, or biological macromolecules. This is particularly relevant for understanding its environmental fate and potential biological activity.

Predict Macroscopic Properties: By analyzing the simulation trajectory, properties such as diffusion coefficients and solvation free energies can be estimated.

In Silico Prediction Methodologies in Compound Analysis

In silico prediction methodologies, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to estimate the physicochemical properties of chemicals when experimental data is unavailable. nih.goveuropa.eunih.gov These methods are crucial for the rapid assessment of new or uncharacterized compounds like this compound.

Predicting Physicochemical Properties

A variety of physicochemical properties can be predicted using in silico tools. For environmental and toxicological assessments, the most relevant properties include:

Octanol-water partition coefficient (logP): A measure of a chemical's lipophilicity.

Water solubility (logS): The maximum amount of a chemical that can dissolve in water.

Boiling point (BP): The temperature at which a liquid turns into a gas.

Melting point (MP): The temperature at which a solid turns into a liquid.

Vapor pressure (logVP): A measure of a substance's volatility.

Bioconcentration factor (logBCF): The tendency of a chemical to accumulate in an organism.

Modern cheminformatics workflows utilize molecular fingerprints and machine learning algorithms to build robust QSPR models. These models are trained on large datasets of experimentally determined properties and can then be used to predict the properties of new compounds with a high degree of accuracy. nih.govnih.gov

Table of Predicted Physicochemical Properties (Illustrative)

The following table provides an illustrative example of the types of data that could be generated for this compound using in silico prediction tools. Note: These are not experimentally verified values for this specific compound.

| Property | Predicted Value | Method |

| logP | 3.5 | QSPR |

| Water Solubility (mg/L) | 50 | QSPR |

| Boiling Point (°C) | 220 | QSPR |

| Melting Point (°C) | 85 | QSPR |

Importance of Computational Chemistry in Fluorinated Compound Analysis

Computational chemistry plays a vital role in understanding the properties and reactivity of fluorinated compounds. The presence of fluorine can significantly impact a molecule's biological activity and metabolic stability. nih.govemerginginvestigators.org Computational methods, such as DFT, can be used to predict spectroscopic properties like 19F NMR spectra, which is a valuable tool for identifying and characterizing fluorinated products. nih.gov Furthermore, computational analyses can elucidate reaction mechanisms, as demonstrated in studies on the deoxyfluorination of phenols. acs.org

Information on the Environmental Fate and Degradation of this compound is Not Currently Available

Following a thorough review of available scientific literature, no specific data was found regarding the environmental fate and degradation pathways of the chemical compound This compound .

The user's request specified a detailed article covering microbial biodegradation mechanisms and advanced oxidation processes for this particular compound. However, searches for bacterial degradation pathways, characterization of microbial isolates, the role of specific enzymes, oxidative decomposition in supercritical water, and photolytic degradation yielded no results for this compound.

While extensive research exists on the degradation of other halogenated phenols, such as 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985), these findings cannot be accurately applied to this compound. The presence of two fluorine atoms in addition to a chlorine atom on the phenolic ring significantly alters the molecule's chemical and electronic properties. This structural difference is expected to have a profound impact on its biodegradability and reactivity in chemical degradation processes, making direct comparisons with other chlorophenols scientifically unsound.

Given the strict requirement to focus solely on this compound and maintain scientific accuracy, it is not possible to generate the requested article without specific research data on this compound.

Environmental Fate and Degradation Pathways of 4 Chloro 2,6 Difluoro 3 Methylphenol

Advanced Oxidation Processes (AOPs) for Decomposition

Ozonation Processes for Phenolic Compound Removal

Ozonation is a prominent Advanced Oxidation Process (AOP) utilized for the treatment of wastewater containing phenolic compounds due to ozone's strong oxidizing capabilities. eeer.org This process can decompose various organic compounds through either direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition. eeer.org While effective in degrading the parent phenolic compounds, ozonation alone can sometimes result in low mineralization rates, leading to the formation of intermediate products such as aldehydes and carboxylic acids. eeer.org

To enhance the efficiency of ozonation, particularly for complete mineralization to CO2 and H2O, it is often combined with other processes or catalysts. Catalytic ozonation, for instance, employs catalysts to promote the decomposition of ozone and generate more reactive oxygen species. eeer.orgresearchgate.net Studies on compounds structurally similar to 4-Chloro-2,6-difluoro-3-methylphenol, such as 4-chloro-3-methyl phenol (B47542) (CMP), have demonstrated the effectiveness of catalytic ozonation. A novel zinc-carbon nanotubes (Zn-CNTs) composite used in an O3 system significantly enhanced the degradation and mineralization of CMP. nih.gov The rate constant for total organic carbon (TOC) removal in the Zn-CNTs/O3 system was found to be 0.29 min⁻¹, substantially higher than the 0.059 min⁻¹ observed with ozonation alone. nih.gov Similarly, the use of a Mn-Cu/Al2O3 catalyst has also been shown to be efficient for the catalytic ozonation of 4-chloro-3-methylphenol (B1668792). researchgate.netresearchgate.net

The ozonation of phenols and chlorophenols leads to a variety of intermediate by-products before complete degradation. researchgate.net Identified intermediates include hydroquinones, benzoquinones, and various carboxylic acids. researchgate.netresearchgate.net For instance, the ozonation of 2-chlorophenol (B165306) and 4-chlorophenol (B41353) has been shown to proceed through hydroxylative dechlorination and hydroxylation, forming catechols which then undergo ring opening. tandfonline.com The degradation pathway is influenced by factors such as ozone dosage and pH. nih.gov

| Process | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Ozonation alone | Phenol | Reached 70% removal after 60 minutes, but only 10% TOC removal. | eeer.org |

| Catalytic Ozonation (La-Ce/γ-Al2O3) | Phenol | CO2 mineralization rate of 81.4% within 100 minutes at an ozone concentration of 32 mg/L. | eeer.org |

| Catalytic Ozonation (Zn-CNTs/O3) | 4-chloro-3-methyl phenol (CMP) | TOC removal rate constant was 0.29 min⁻¹, compared to 0.059 min⁻¹ for ozonation alone. | nih.gov |

| Combined Ozonation and Biodegradation | 4-chlorophenol (4-CPh) and 2,4-dichlorophenol (B122985) (2,4-DCPh) | Enhanced removal of 4-CPh to 85% and 2,4-DCPh from 40% to 87%. | researchgate.net |

Environmental Distribution and Persistence Modeling

Understanding the environmental distribution and persistence of this compound is crucial for assessing its potential ecological impact. Modeling approaches, particularly those based on fugacity, are valuable tools for predicting how a chemical will partition among various environmental compartments.

Fugacity-Based Environmental Partitioning Assessments

Fugacity models are mathematical tools used to predict the distribution of chemicals in a multi-compartment environment, such as air, water, soil, and sediment. envchemgroup.compublications.gc.ca The concept of fugacity, representing a chemical's "escaping tendency," helps in determining the direction of chemical transport between different environmental phases. envchemgroup.comunipd.it At equilibrium, the fugacity of a chemical is uniform across all compartments. unipd.it

These models, which range from simple Level I equilibrium models to more complex Level III non-equilibrium, steady-state models, utilize the physicochemical properties of a substance (e.g., molecular mass, water solubility, vapor pressure, and octanol-water partition coefficient) to estimate its environmental fate. ulisboa.pttrentu.ca For instance, the Equilibrium Criterion (EQC) model can be used to systematically evaluate a chemical's partitioning behavior, loss mechanisms, and potential for intermedia transport. envchemgroup.com Such models have been extended to handle multiple interconverting chemical species, which is important when degradation products are also of concern. researchgate.net

For a compound like this compound, a fugacity-based assessment would predict its likely environmental sinks. Given its phenolic structure, it is expected to have a notable affinity for organic matter in soil and sediment, while its halogen substituents will influence its volatility and water solubility.

Identification and Analysis of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products. While specific pathways for this compound are not extensively detailed, the degradation of similar chlorophenolic structures provides a basis for predicting its transformation.

During ozonation, the degradation of chlorophenols typically involves hydroxylation, dechlorination, and ring cleavage. researchgate.nettandfonline.com For example, the ozonation of 2,4-dichlorophenol follows both hydroxylation and hydroxylative dechlorination mechanisms. tandfonline.com Intermediates often include chlorinated catechols, hydroquinones, and benzoquinones, which are further oxidized to short-chain carboxylic acids like acrylic acid before eventual mineralization. researchgate.nettandfonline.com The specific nature and temporal distribution of these intermediates can be identified using advanced analytical techniques such as liquid chromatography coupled to a time-of-flight mass spectrometer (LC-MS-TOF). researchgate.nettandfonline.com

Microbial degradation also plays a significant role in the transformation of halogenated phenols. nih.gov Biodegradation can proceed through various enzymatic reactions, often resulting in the formation of simpler halogenated aromatic compounds like halogenated catechols, which are then further metabolized. nih.gov For instance, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway involving catechol as an intermediate. nih.gov Anaerobic degradation by sulfidogenic consortia can also mineralize chlorophenols, coupling their degradation to sulfate (B86663) reduction. researchgate.net

| Parent Compound | Degradation Process | Identified/Potential Intermediates | Reference |

|---|---|---|---|

| Phenol | Ozonation | Catechol, Hydroquinone, o-Benzoquinone, p-Benzoquinone, Acrylic Acid | researchgate.net |

| 2-Chlorophenol | Ozonation | Catechol (via hydroxylative dechlorination) | tandfonline.com |

| 4-Chlorophenol | Ozonation | 4-Chlorocatechol | tandfonline.com |

| 2,4-Dichlorophenol | Ozonation | Products of hydroxylation and hydroxylative dechlorination | tandfonline.com |

| Phenol | Biodegradation (Pseudomonas fluorescens) | Catechol (meta-cleavage pathway) | nih.gov |

Impact of Environmental Factors on Degradation Rates (e.g., pH, co-contaminants)

The rate and efficiency of the degradation of this compound are significantly influenced by various environmental factors, most notably pH and the presence of co-contaminants.

The solution pH is a critical parameter in degradation processes. For chemical oxidation methods like ozonation, pH affects the stability of the oxidant and the speciation of the target compound. nih.gov The degradation of phenol and chlorophenols by potassium ferrate, for example, is highly pH-dependent, with the optimal pH for maximum degradation varying with the degree of chlorine substitution. nih.gov In catalytic ozonation, the pH can influence the catalyst surface and the generation of reactive species. The mineralization of 4-chloro-3-methyl phenol by the Zn-CNTs/O3 system was found to be effective across a wide pH range of 3.0 to 9.0. nih.gov

The presence of co-contaminants in water and soil can also impact degradation rates. tandfonline.com Some co-contaminants may inhibit microbial activity, thereby slowing down biodegradation. tandfonline.com Conversely, certain compounds can enhance degradation through co-metabolism. tandfonline.com In advanced oxidation processes, co-contaminants can compete for oxidizing species, potentially reducing the degradation rate of the target pollutant. For example, the presence of other organic compounds or inorganic ions can scavenge hydroxyl radicals, decreasing the efficiency of processes like Fenton and photo-Fenton treatments. mdpi.com The infusion of hydrogen peroxide into ozonation processes has been shown to increase the removal of certain organic substances by promoting the formation of highly reactive hydroxyl radicals. nih.gov

Applications of 4 Chloro 2,6 Difluoro 3 Methylphenol As a Chemical Intermediate

Precursor in the Synthesis of Pharmaceutical Agents

There is currently no direct, publicly available scientific literature or patent information detailing the use of 4-Chloro-2,6-difluoro-3-methylphenol as a precursor in the synthesis of specific pharmaceutical agents. However, the incorporation of fluorine atoms and chlorinated aromatic structures is a common strategy in medicinal chemistry. Fluorine substitution can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The presence of chloro, fluoro, and methyl groups on the phenol (B47542) ring of this compound makes it a potentially valuable scaffold for the synthesis of complex organic molecules with potential therapeutic applications. The hydroxyl group can be readily derivatized, and the halogen atoms can be either retained for their electronic effects or replaced through various cross-coupling reactions to build more complex molecular architectures.

Intermediate in the Production of Agrochemicals, particularly Herbicides

Similarly, specific examples of this compound as an intermediate in the production of herbicides are not explicitly documented in the available literature. Nevertheless, halogenated phenols are a well-established class of intermediates in the agrochemical industry. For instance, related compounds like 4-chloro-2-methylphenol (B52076) are known precursors to phenoxy herbicides. The unique substitution pattern of this compound, with its combination of chlorine and fluorine atoms, could impart desirable properties to a resulting herbicide, such as altered spectrum of activity, improved soil persistence, or a different metabolic profile in target and non-target organisms. The core structure could potentially be elaborated into various classes of herbicides.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The application of this compound in the synthesis of specialty chemicals and advanced materials is not well-documented. In principle, fluorinated phenols can be used as monomers or modifying agents in the synthesis of specialty polymers. The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. For example, fluorinated phenolic resins could exhibit superior performance characteristics compared to their non-fluorinated counterparts. However, specific research or industrial applications utilizing this compound for these purposes have not been identified in the public domain.

Development of Novel Ligands and Catalytic Systems from Halogenated Phenols

The use of hindered or electronically modified phenols as ligands for metal catalysts is a known concept in coordination chemistry. The fluorine and chlorine atoms in this compound are electron-withdrawing, which can influence the electronic properties of the phenolic oxygen atom when it coordinates to a metal center. This modulation of electronic properties can, in turn, affect the catalytic activity and selectivity of the resulting metal complex. While there is general research on the use of halogenated phenols in the development of ligands and catalytic systems, there are no specific studies found that focus on or mention the use of this compound in this context.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Challenges for Polyhalogenated Phenols

The synthesis of polyhalogenated phenols is often complicated by the strong activating and ortho-, para-directing nature of the hydroxyl group. google.com Direct halogenation of phenols can be difficult to control, frequently leading to the formation of multiple isomers and over-halogenation. google.com This makes the regioselective synthesis of a specific compound like 4-Chloro-2,6-difluoro-3-methylphenol a significant challenge.

Future synthetic research could focus on:

Developing novel catalysts and reagents that allow for precise, site-selective halogenation of phenolic rings.

Exploring indirect synthetic routes , such as the diazo-decomposition of corresponding polyhalogenated anilines, which can offer better control over isomer formation but require optimization to be commercially viable. google.com

Investigating advanced fluorination techniques , like deoxyfluorination of phenols, which could provide a more direct pathway to incorporating fluorine atoms into the phenolic structure. nih.govharvard.edu

In terms of reactivity, the presence of both electron-withdrawing halogens and an electron-donating hydroxyl group creates a complex electronic environment. The reactivity of the hydroxyl group itself, and its influence on electrophilic aromatic substitution, are key areas for further study. Dehalogenation reactions, which can be a method for preparing specific phenolic alcohols, also present an interesting avenue for reactivity studies. researchgate.net Understanding these reactivity patterns is crucial for designing new synthetic applications for these compounds.

Advancements in Spectroscopic and Computational Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide foundational information about the proton and carbon environments. Crucially, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterizing fluorinated organic compounds, offering detailed insights into the electronic environment of the fluorine atoms. nih.govrsc.orgrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis would identify characteristic vibrational frequencies, such as the O-H stretching of the phenolic hydroxyl group and the C-X (C-Cl, C-F) stretching modes of the halogen substituents. researchgate.netrsc.org

Computational chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool. acs.orgresearchgate.netresearchgate.net For this compound, DFT calculations could be employed to:

Predict its three-dimensional geometry and electronic structure.

Calculate theoretical spectroscopic data (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental spectra. doaj.org

Determine key quantum chemical parameters like bond dissociation energies and electrostatic potential maps, which can provide insights into its reactivity and potential biological interactions. acs.orgmdpi.com

Future research should aim to synthesize this compound and perform a comprehensive spectroscopic and computational analysis to build a detailed profile of this specific molecule.

Emerging Research Avenues in Environmental Chemistry and Intermediate Applications

Polyhalogenated phenols are a class of compounds with significant environmental implications, as they can be persistent organic pollutants (POPs). nih.govnih.gov The environmental fate of this compound, including its persistence, bioaccumulation potential, and toxicity, is a critical area for future research. Studies on the microbial degradation and potential for bioremediation of such compounds will be vital in assessing their environmental impact. nih.gov

Beyond environmental concerns, polyhalogenated phenols are valuable as chemical intermediates . google.comnih.gov The unique substitution pattern of this compound makes it a potentially useful building block for the synthesis of more complex molecules. Emerging research avenues in this area could include:

Agrochemicals and Pharmaceuticals : The presence of fluorine is a common feature in many modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and biological activity. This compound could serve as a precursor for new active ingredients. ontosight.ai

Polymer Science : Fluorinated phenols can be used as monomers or additives to create polymers with enhanced thermal stability, chemical resistance, and other desirable properties. ontosight.ai

Antimicrobial Agents : Halogenated phenols have long been used as disinfectants and antiseptics. msdvetmanual.com Research into the specific antimicrobial properties of this compound could lead to new applications in this field.

A summary of potential research directions is presented in the table below.

| Research Area | Key Focus | Potential Impact |

| Synthesis | Development of regioselective halogenation and fluorination methods. | More efficient and controlled production of specific polyhalogenated phenol (B47542) isomers. |

| Characterization | Detailed NMR and FTIR analysis coupled with DFT calculations. | Comprehensive understanding of the structural and electronic properties of this compound. |

| Environmental Chemistry | Studies on persistence, toxicity, and biodegradation pathways. | Assessment of environmental risk and development of potential remediation strategies. |